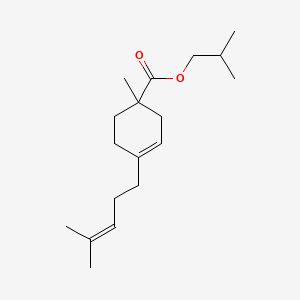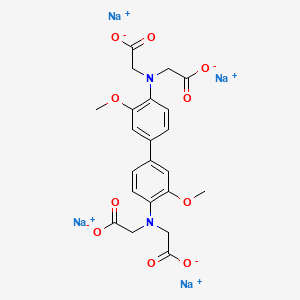
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a hydrazinyl group linked to an oxopropylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Formation of Hydrazone: Benzoic acid is reacted with hydrazine to form the corresponding hydrazone derivative.
Introduction of Oxopropylidene Group: The hydrazone derivative is then reacted with an appropriate reagent, such as acetylacetone, to introduce the oxopropylidene group, forming this compound.
The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropylidene group to a hydroxyl group.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The oxopropylidene moiety can undergo tautomerization, affecting the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Hydrazone derivatives: Compounds with similar hydrazinyl groups but different aromatic or aliphatic backbones.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core.
Uniqueness
This compound is unique due to its specific combination of the hydrazinyl and oxopropylidene groups, which confer distinct chemical and biological properties
Propiedades
| 57965-40-9 | |
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
4-[(2E)-2-(2-oxopropylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)6-11-12-9-4-2-8(3-5-9)10(14)15/h2-6,12H,1H3,(H,14,15)/b11-6+ |
Clave InChI |
TYXALHOQPPWMCT-IZZDOVSWSA-N |
SMILES isomérico |
CC(=O)/C=N/NC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(=O)C=NNC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)


